

Spectroscopic Analysis Data for Imazethapyr Impurity 10: A Technical Guide

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Compound of Interest

Compound Name: *Imazethapyr Impurity 10*

CAS No.: 102268-21-3

Cat. No.: B602023

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Impurity Profile & Mechanistic Origin

Imazethapyr Impurity 10 is the positional isomer where the imidazolinone ring and the carboxylic acid functionalities are swapped on the pyridine ring.

- Parent Molecule (Imazethapyr): 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid.^{[1][2]}
- Impurity 10 (Regioisomer): 5-ethyl-3-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)picolinic acid.

Formation Pathway

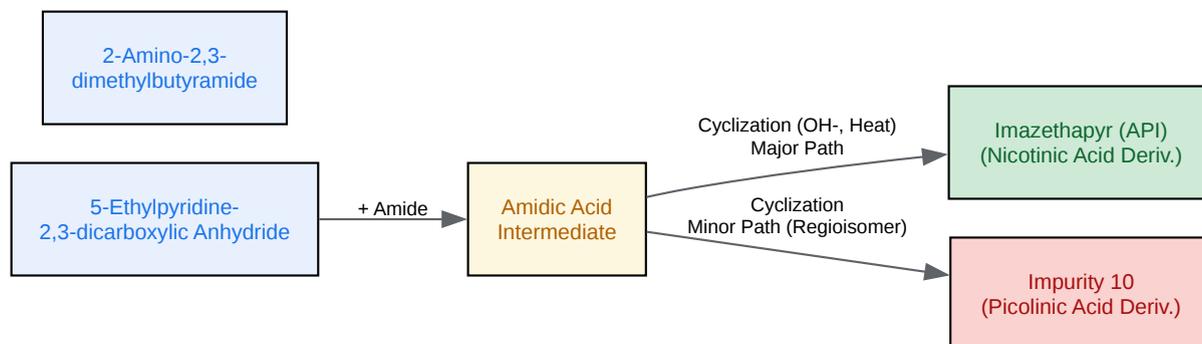
The synthesis of Imazethapyr involves the condensation of 5-ethylpyridine-2,3-dicarboxylic anhydride with 2-amino-2,3-dimethylbutyramide. The nucleophilic attack of the amino group can occur at either the C2 or C3 carbonyl of the anhydride.

- Path A (Desired): Attack at C2

Leads to Nicotinic acid derivative (Imazethapyr).

- Path B (Undesired): Attack at C3

Leads to Picolinic acid derivative (Impurity 10).



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Figure 1.1: Divergent synthesis pathway showing the origin of Impurity 10.

Experimental Protocols for Isolation and Identification

To obtain high-fidelity spectroscopic data, the impurity must be isolated or synthesized as a reference standard. The following protocols ensure data integrity.

High-Resolution LC-MS/MS Method

Standard C18 columns often fail to resolve the regioisomers at low pH due to similar pKa values. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase provides superior selectivity based on pi-pi interactions.

Method Parameters:

- Column: ACE C18-PFP (150 mm x 4.6 mm, 3 μ m)
- Mobile Phase A: 5 mM Ammonium Formate, pH 3.5
- Mobile Phase B: Acetonitrile
- Gradient: 10% B to 60% B over 20 min.
- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm; ESI (+) MS.

Sample Preparation for NMR

For structural elucidation, remove all traces of ammonium salts which can obscure proton signals.

- Isolate Impurity 10 via semi-preparative HPLC.
- Lyophilize fractions to dryness.
- Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility and exchangeable protons).

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive distinction lies in the chemical shifts of the pyridine ring protons and the carbon atoms of the carboxylic acid/amide groups.

Table 1: Comparative ¹H NMR Data (DMSO-d6, 400 MHz)

Position	Imazethapyr (API) δ (ppm)	Impurity 10 (Regioisomer) δ (ppm)	Diagnostic Note
Pyridine H-6	8.62 (d, J=2.0 Hz)	8.45 (d, J=2.0 Hz)	H-6 is ortho to N in ring; shift changes due to adjacent substituent swap.
Pyridine H-4	8.05 (d, J=2.0 Hz)	7.88 (d, J=2.0 Hz)	Shielded in impurity due to removal of ortho-COOH group.
Ethyl -CH ₂ -	2.75 (q)	2.72 (q)	Minimal change (remote from chiral center).
Ethyl -CH ₃	1.24 (t)	1.23 (t)	Minimal change.
Imidazolinone -CH ₃	1.35 (s)	1.38 (s)	Slight deshielding due to steric environment change.
Isopropyl -CH(CH ₃) ₂	0.85 (d), 0.95 (d)	0.88 (d), 0.98 (d)	Diastereotopic methyls remain distinct.
COOH / NH	12.8 (br s)	12.5 (br s)	Broad exchangeable signals.

Table 2: Key ¹³C NMR Shifts (DMSO-d₆)

Carbon Type	Imazethapyr (API) δ (ppm)	Impurity 10 δ (ppm)	Mechanistic Insight
C=O (Acid)	166.5	164.8	Acid carbonyl is more shielded when at position 2 (picolinic).
C=N (Imidazolinone)	162.0	163.2	Imidazolinone C=N shifts downfield.
Pyridine C-2	145.0	148.5	Direct attachment point of acid vs ring.
Pyridine C-3	128.5	132.0	

Mass Spectrometry (HR-MS)

Both compounds exhibit the protonated molecular ion

. Differentiation requires MS/MS fragmentation analysis.

- Formula:
- Exact Mass: 289.1426 Da^[3]

Fragmentation Pathway: The primary fragmentation involves the loss of the isopropyl group and the cleavage of the imidazolinone ring.

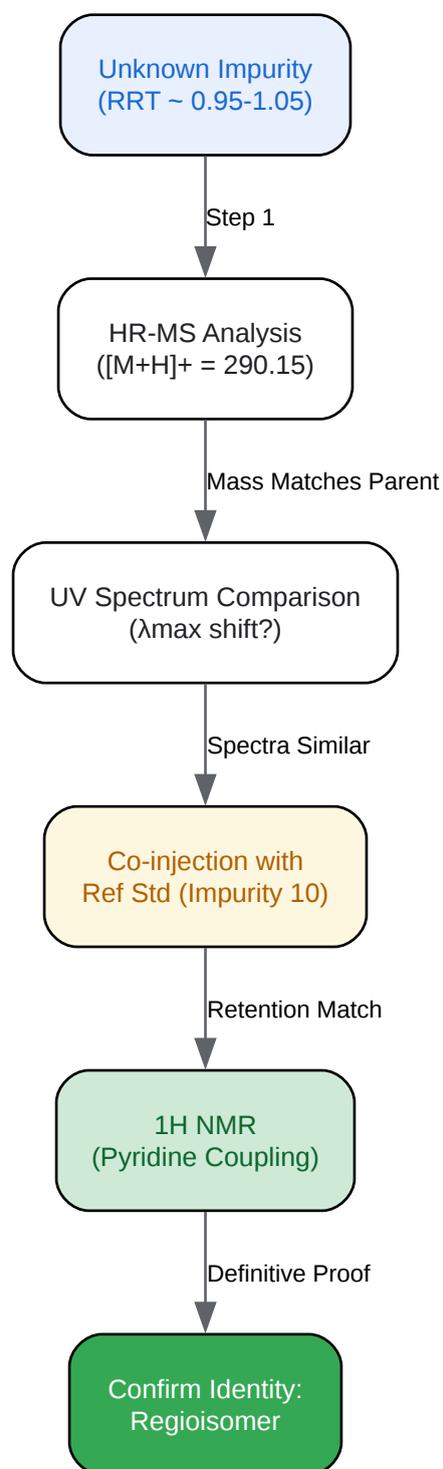
- Fragment A (m/z 262): Loss of
(common in imidazolinones).
- Fragment B (m/z 244): Loss of
(dehydration of acid).
- Diagnostic Ratio: The ratio of the m/z 244 to m/z 262 ion is typically higher in Impurity 10 due to the "ortho effect" facilitation of water loss between the picolinic acid group and the adjacent ring nitrogen.

Infrared Spectroscopy (FT-IR)

- Carboxylic Acid (C=O): 1725 cm^{-1} (API) vs 1715 cm^{-1} (Impurity 10). The intramolecular H-bonding in the picolinic acid derivative (Impurity 10) shifts the frequency slightly lower.
- Imidazolinone (C=O): $\sim 1750\text{ cm}^{-1}$ (Distinct sharp band).

Analytical Workflow for Quality Control

To ensure drug purity, the following decision tree is recommended for identifying Impurity 10 during batch release.



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Figure 4.1: QC Decision Matrix for Isomer Identification.

References

- European Food Safety Authority (EFSA). (2015). Conclusion on the peer review of the pesticide risk assessment of the active substance imazethapyr. EFSA Journal. [Link](#)
- Food and Agriculture Organization (FAO). (2014). Imazethapyr: Pesticide Residues in Food - 2014 Evaluations. FAO Plant Production and Protection Paper. [Link](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54740, Imazethapyr. PubChem. [Link](#)
- LGC Standards. (2024). Imazethapyr Impurity Reference Materials. LGC Standards. [Link](#)
- TLC Pharmaceutical Standards. (2024). **Imazethapyr Impurity 10** (I-071014) Data Sheet. TLC Standards. [Link](#)

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Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Imazethapyr | CAS 81335-77-5 | LGC Standards [lgcstandards.com]
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